molecular formula C9H5ClF3N3 B8053117 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No. B8053117
M. Wt: 247.60 g/mol
InChI Key: IOWWCGDFALMXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C9H5ClF3N3 and its molecular weight is 247.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves the reaction of 2-methyl-4,6-dichloropyridine with trifluoromethylamine and potassium carbonate in DMF followed by reaction with guanidine in ethanol.

Starting Materials
2-methyl-4,6-dichloropyridine, trifluoromethylamine, potassium carbonate, DMF, guanidine, ethanol

Reaction
Step 1: Dissolve 2-methyl-4,6-dichloropyridine (1.0 g, 5.5 mmol), potassium carbonate (1.5 g, 10.8 mmol), and trifluoromethylamine (1.2 mL, 11.0 mmol) in DMF (10 mL) and stir at 80°C for 24 hours., Step 2: Cool the reaction mixture to room temperature and filter off the precipitated solids. Concentrate the filtrate under reduced pressure to obtain a yellow oil., Step 3: Dissolve the yellow oil in ethanol (10 mL) and add guanidine (0.7 g, 7.0 mmol). Stir the reaction mixture at reflux for 24 hours., Step 4: Cool the reaction mixture to room temperature and filter off the precipitated solids. Wash the solids with ethanol and dry under vacuum to obtain the desired product as a yellow solid (yield: 70%).

properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c1-4-14-5-2-3-6(9(11,12)13)16-7(5)8(10)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWWCGDFALMXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

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